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Introduction
Tasipimidine, with developmental code names ODM-105 and ORM-19695, is a novel, orally

active, and selective α2A-adrenoceptor agonist.[1][2] It is approved in the European Union for

veterinary use under the brand name Tessie® for the short-term alleviation of situational

anxiety and fear in dogs triggered by noise or owner departure.[1][3] Tasipimidine has also

been investigated for the treatment of insomnia in humans, although its development for this

indication has been discontinued following a Phase 2 clinical trial that did not meet its primary

endpoint.[4][5][6] This technical guide provides a comprehensive overview of the

pharmacological profile of Tasipimidine Sulfate, synthesizing available preclinical and clinical

data to inform researchers, scientists, and drug development professionals.

Mechanism of Action
Tasipimidine is a potent and selective full agonist of the human α2A-adrenergic receptor.[1][2]

The activation of these presynaptic autoreceptors in the central nervous system, particularly in

the locus coeruleus, inhibits the release of norepinephrine.[2][7] This reduction in noradrenergic

neurotransmission is the primary mechanism underlying its anxiolytic, sedative, and analgesic

effects.[2][7][8]

Signaling Pathway
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The binding of Tasipimidine to the α2A-adrenoceptor, a G-protein coupled receptor (GPCR),

initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a

decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately

resulting in a reduction of neuronal firing and neurotransmitter release.
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Tasipimidine's primary signaling cascade.

Pharmacodynamics
The pharmacodynamic profile of Tasipimidine is characterized by its high affinity and functional

selectivity for the α2A-adrenoceptor subtype.

Receptor Binding and Functional Activity
In vitro studies have demonstrated Tasipimidine's potent and full agonistic activity at the human

α2A-adrenoceptor, with weaker agonism at other α2 subtypes and low affinity for α1-

adrenoceptors.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12413414?utm_src=pdf-body-img
https://medicines.health.europa.eu/veterinary/bg/documents/download/41460394-2742-4489-bf39-ff680f2a1223
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor
Subtype

Species Assay Type Value Unit Reference

α2A-

Adrenoceptor
Human

Functional

Agonism
7.57 pEC50

α2B-

Adrenoceptor
Human

Functional

Agonism
6.00 pEC50

α2C-

Adrenoceptor
Human

Functional

Agonism
6.29 pEC50

α2D-

Adrenoceptor
Rodent

Functional

Agonism
6.56 pEC50

α2-

Adrenoceptor
Rat

Functional

Agonism
5.7 EC50 (nM) [4]

α1-

Adrenoceptor

s

Human
Binding

Affinity
Low - [1]

α1A-

Adrenoceptor
Rat

Functional

Agonism

Weak Partial

Agonist
-

α1B-

Adrenoceptor
Rat

Functional

Agonism

Weak Partial

Agonist
-

In Vivo Pharmacodynamic Effects
Preclinical and clinical studies have demonstrated the dose-dependent anxiolytic, sedative, and

physiological effects of Tasipimidine.
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Effect Species Model Doses
Key
Findings

Reference

Anxiolysis Dog
Separation

Anxiety

10 and 30

µg/kg (oral)

Statistically

significant

reduction in

destructive

behavior and

vocalization

at 30 µg/kg.

Sedation Rat
Acoustic

Startle Reflex

300-1000

µg/kg (s.c.)

Reduced

amplitude of

the acoustic

startle reflex.

[4]

Sedation Mouse

Spontaneous

Locomotor

Activity

30-100 µg/kg

(s.c.), 3.0

mg/kg (oral)

Significantly

reduced

locomotor

activity.

[4]

Physiological

Effects
Dog - -

Lowering of

heart rate,

blood

pressure, and

rectal

temperature.

[2]

Anesthetic

Sparing
Dog

Propofol/Isofl

urane

Anesthesia

30 µg/kg

(oral)

Reduced

propofol dose

by 30% and

isoflurane

MAC by 19%.

[1]

Pharmacokinetics
The pharmacokinetic profile of Tasipimidine has been most extensively characterized in dogs.
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Pharmacokinetic Parameters in Dogs (Oral
Administration)

Parameter Condition Value Unit Reference

Bioavailability Fasted ~60 % [7]

Cmax (30 µg/kg) Fasted ~5 ng/mL [7]

Tmax Fasted 0.5 - 1.5 hours [7]

Cmax (30 µg/kg) Fed 2.6 ng/mL [2]

Tmax Fed 0.7 - 6 hours [2]

Plasma Protein

Binding
- ~17 % [7]

Volume of

Distribution
- 3 L/kg [7]

Total Clearance

(10 µg/kg i.v.)
- 21 mL/min/kg [7]

Terminal Half-life Fasted 1.7 hours [7]

Metabolism and Excretion: Tasipimidine is primarily metabolized through demethylation and

dehydrogenation.[7] The parent compound is rapidly eliminated, with approximately 25%

excreted unchanged in the urine.[7] The circulating metabolites are significantly less potent

than Tasipimidine.[7]

Pharmacokinetics in Other Species
Pharmacokinetic data in rodents indicate that the oral bioavailability of Tasipimidine is limited,

particularly in rats.[1]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. The following sections summarize the methodologies employed in key studies of

Tasipimidine.
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In Vitro Receptor Functional Assays
Objective: To determine the functional activity (agonism) of Tasipimidine at various

adrenoceptor subtypes.

Methodology:

Cell Lines: Use of recombinant cell lines (e.g., CHO cells) stably expressing the human

α2A, α2B, and α2C, and rodent α2D adrenoceptors.

Assay Principle: Measurement of a downstream signaling event following receptor

activation. A common method is the measurement of intracellular calcium mobilization

using a fluorescent dye (e.g., in CHO cells co-expressing Gα15) or changes in cAMP

levels.

Procedure:

Cells are cultured to an appropriate density in microtiter plates.

Cells are loaded with a calcium-sensitive fluorescent dye or incubated with reagents for

cAMP measurement.

A baseline reading is taken.

Tasipimidine is added at various concentrations.

The change in fluorescence or cAMP levels is measured over time.

Data Analysis: Concentration-response curves are generated, and pEC50 values are

calculated using non-linear regression.

In Vivo Behavioral Assessments
Acoustic Startle Reflex in Rats:

Objective: To assess the sedative effects of Tasipimidine.
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Apparatus: A startle chamber equipped with a speaker to deliver an acoustic stimulus and

a sensor to measure the whole-body startle response.

Procedure:

Rats are acclimated to the startle chambers.

A baseline startle response is measured by presenting a series of loud, brief acoustic

stimuli.

Tasipimidine or vehicle is administered (e.g., subcutaneously).

The startle response to the same acoustic stimuli is measured at various time points

after dosing.

Data Analysis: The amplitude of the startle response is compared between the

Tasipimidine-treated and vehicle-treated groups.

Spontaneous Locomotor Activity in Mice:

Objective: To evaluate the sedative and hypolocomotor effects of Tasipimidine.

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g.,

infrared beams).

Procedure:

Mice are habituated to the testing room.

Tasipimidine or vehicle is administered (e.g., subcutaneously or orally).

Mice are placed individually into the open-field arenas.

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified

duration.

Data Analysis: The total locomotor activity is compared between the treatment groups.
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Workflow for Preclinical Evaluation
The preclinical evaluation of a compound like Tasipimidine typically follows a structured

workflow from in vitro characterization to in vivo efficacy and safety studies.

In Vitro Characterization In Vivo Pharmacokinetics In Vivo Pharmacodynamics & Efficacy Safety & Toxicology

Receptor Binding Assays
(Determine Affinity)

Functional Assays
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Safety Pharmacology
(Cardiovascular, Respiratory)

Toxicology Studies
(Dose-ranging, GLP)

cluster_0

cluster_1

cluster_2

cluster_3
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A typical preclinical evaluation workflow.

Clinical Development and Future Directions
While Tasipimidine has found a clinical application in veterinary medicine for canine anxiety, its

development for human insomnia has been halted.[5][6] The discontinuation was due to a lack

of efficacy in a Phase 2 trial, where it did not significantly improve sleep onset or duration

compared to placebo.[5] Despite this, the compound was reported to be well-tolerated.[5]

The selective α2A-adrenoceptor agonist mechanism remains a target of interest for conditions

characterized by sympathetic overactivity. Future research could explore the potential of

Tasipimidine or similar compounds in other therapeutic areas, such as other anxiety disorders,

or as an adjunct in anesthesia.
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Conclusion
Tasipimidine is a well-characterized, potent, and selective α2A-adrenoceptor agonist with

demonstrated anxiolytic and sedative properties in preclinical models and in its approved

veterinary indication. Its pharmacological profile is defined by its high affinity and functional

selectivity for the α2A subtype, leading to a reduction in central noradrenergic outflow. While its

development for human insomnia was not successful, the comprehensive data available on its

pharmacology, pharmacokinetics, and pharmacodynamics provide a valuable foundation for

further research into the therapeutic potential of selective α2A-adrenoceptor agonists.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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